molecular formula C11H11F2N3 B1418628 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1156602-37-7

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No. B1418628
M. Wt: 223.22 g/mol
InChI Key: RIWMYQYFCDYJEP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical reactivity.


Scientific Research Applications

Chemical Synthesis and Reactivity

1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, a compound with a pyrazole core, has potential applications in chemical synthesis and reactivity studies. Pyrazole derivatives are known for their versatility in organic synthesis, serving as precursors or intermediates in the preparation of various heterocyclic compounds. Research has explored the synthesis of pyrazole derivatives with diverse substitutions, showcasing their potential in generating compounds with local anesthetic, analgesic, and anti-inflammatory activities, as well as their role in forming pyridine-pyrimidines and bis-derivatives through multicomponent reactions (O. Bruno et al., 1994; Fahime Rahmani et al., 2018).

Photoreactivity and Molecular Structure Studies

The photoreactivity of pyrazole derivatives, including those similar to 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, has been examined, revealing their potential in forming cyclopropanones and other photochemical products. These studies contribute to understanding the molecular behavior of pyrazole compounds under UV irradiation and their applications in synthesizing novel organic compounds with potential industrial and pharmaceutical uses (A. Moiseev et al., 2007).

Nonlinear Optical Chromophores

Research into formyl derivatives of amino-substituted polyfluorotriphenyl-4,5-dihydro-1H-pyrazoles, which share structural similarities with 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, indicates their use as donor blocks in nonlinear electro-optics. These studies demonstrate the potential of pyrazole derivatives in developing new materials for optical applications, highlighting their significance in advancing technology in fields such as telecommunications and information processing (V. Shelkovnikov et al., 2019).

Safety And Hazards

This involves looking at the compound’s toxicity and any hazards associated with its use. It includes studying the compound’s MSDS (Material Safety Data Sheet) and any safety precautions that need to be taken when handling the compound.


Future Directions

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properties

IUPAC Name

1-(2,4-difluorophenyl)-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-6-11(14)7(2)16(15-6)10-4-3-8(12)5-9(10)13/h3-5H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWMYQYFCDYJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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